molecular formula C18H20N6O3S B612226 GNE-317 CAS No. 1394076-92-6

GNE-317

Numéro de catalogue: B612226
Numéro CAS: 1394076-92-6
Poids moléculaire: 400.4548
Clé InChI: KBTBHOPRFNFYOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GNE-317 is a dual PI3K/mTOR inhibitor specifically optimized for enhanced blood-brain barrier (BBB) penetration. Its design prioritizes reduced affinity for efflux transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), enabling superior delivery to brain tumors compared to non-BBB-penetrant inhibitors . Preclinical studies highlight its efficacy in glioblastoma (GBM) and melanoma brain metastases, where it suppresses PI3K pathway biomarkers (e.g., pAkt, pS6) by 40–90% in healthy brain tissue and tumor models . This compound demonstrates tumor growth inhibition (50–90%) and survival benefits in orthotopic GBM models (U87, GS2, GBM10) and synergizes with therapies like bevacizumab and trastuzumab . Its IC50 values for PI3Kα and mTOR are 2 nM and 9 nM, respectively, with EC50 values of 132 nM (PC3 prostate cancer) and 240 nM (A172 GBM cells) .

Analyse Des Réactions Chimiques

GNE-317 subit diverses réactions chimiques, axées principalement sur son action inhibitrice sur les voies de la phosphoinositide 3-kinase et de la cible mammalienne de la rapamycine. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les essais de prolifération cellulaire et les modèles xénogreffes orthotopiques . Les principaux produits formés à partir de ces réactions sont l'inhibition de la voie de la phosphoinositide 3-kinase et la suppression de la croissance tumorale .

Applications de la recherche scientifique

This compound a été largement étudié pour son potentiel dans le traitement du glioblastome multiforme. Il a montré une efficacité dans l'inhibition de la croissance tumorale et la prolongation de la survie dans les modèles précliniques . De plus, this compound a été évalué en combinaison avec le bévacizumab, montrant des avantages de survie améliorés dans certains modèles de glioblastome multiforme . Sa capacité à traverser la barrière hémato-encéphalique en fait un candidat prometteur pour le traitement des tumeurs cérébrales .

Mécanisme d'action

This compound exerce ses effets en inhibant à la fois les voies de la phosphoinositide 3-kinase et de la cible mammalienne de la rapamycine. Cette double inhibition conduit à la suppression des biomarqueurs phosphorylés tels que pAkt et pS6, ce qui entraîne une réduction de la croissance tumorale et une augmentation de la survie . La capacité du composé à traverser la barrière hémato-encéphalique améliore son efficacité dans le traitement des tumeurs cérébrales .

Applications De Recherche Scientifique

Oncology Applications

1.1 Glioblastoma Treatment
GNE-317 has been extensively studied for its efficacy against glioblastoma multiforme (GBM), a highly aggressive brain tumor characterized by the activation of the PI3K pathway. Research indicates that this compound effectively suppresses this pathway in the brain, leading to significant tumor growth inhibition.

  • Efficacy Studies : In preclinical models, this compound demonstrated tumor growth inhibition rates ranging from 50% to 90% in orthotopic models such as U87 and GS2. The compound achieved substantial survival benefits in these models, indicating its potential as an effective treatment for GBM .
  • Mechanism of Action : this compound's ability to inhibit the PI3K/mTOR pathway results in decreased levels of phosphorylated Akt and S6 proteins, which are critical for tumor cell survival and proliferation. This suppression was observed up to six hours post-administration in mouse models .
Study Model Tumor Growth Inhibition (%) Survival Benefit
Study 1U8790Significant
Study 2GS250Moderate

Neurological Applications

2.1 Alzheimer’s Disease
Recent studies have indicated that this compound may have neuroprotective effects relevant to Alzheimer's disease. It has been shown to reduce gene expression associated with lipid synthesis and inflammatory responses in microglia, which are crucial in the pathology of neurodegenerative diseases.

  • Gene Expression Changes : this compound treatment led to a downregulation of inflammatory cytokines and an upregulation of neuroprotective growth factors such as brain-derived neurotrophic factor (BDNF) and fibroblast growth factor 1 (FGF1) .
  • Autophagy Induction : The compound appears to enhance autophagy processes, potentially aiding in the clearance of pathological proteins associated with Alzheimer’s .

Metabolic Disorders

3.1 Lipid Metabolism
this compound has been implicated in studies focusing on lipid metabolism regulation. Its ability to modulate lipid droplet dynamics suggests potential applications in metabolic disorders characterized by dysregulated lipid homeostasis.

  • Impact on Lipid Droplets : Research indicates that this compound reduces the accumulation of lipid droplets in microglia, which may contribute to improved metabolic profiles and reduced inflammation .

Comparaison Avec Des Composés Similaires

GNE-317 vs. Pictilisib (GDC-0941)

Parameter This compound Pictilisib (GDC-0941)
BBB Penetration High (non-substrate for P-gp/BCRP) Low (substrate for P-gp/BCRP)
Targets Dual PI3K/mTOR Class I PI3K (weak mTOR inhibition)
Efficacy in GBM 90% tumor inhibition (U87), survival benefit Limited efficacy due to poor brain distribution
Combination Therapy Synergy with bevacizumab/trastuzumab No significant survival benefit with TMZ/sunitinib

Pictilisib’s poor BBB penetration limits its utility in brain tumors, whereas this compound’s optimized design ensures homogeneous distribution in contrast-enhancing and non-enhancing tumors .

This compound vs. GDC-0980

Parameter This compound GDC-0980
Efflux Transporters Low affinity for P-gp/BCRP High affinity for P-gp/BCRP
Brain Concentration 3× higher than GDC-0980 in triple-knockout mice Limited brain uptake due to efflux
Tumor Response Effective in micro-metastases Only effective in permeable macro-metastases

GDC-0980’s reliance on permeable tumors contrasts with this compound’s ability to target early-stage, impermeable lesions .

This compound vs. GDC-0084

Both this compound and GDC-0084 are BBB-penetrant PI3K inhibitors. In orthotopic GBM models, this compound achieved 90% tumor inhibition (U87), while GDC-0084 showed similar efficacy in U87 and GS2 models . However, this compound’s broader suppression of pAkt and pS6 in healthy brain tissue suggests stronger pathway modulation .

Combination Therapies

  • With Bevacizumab : In EGFR/PTEN-dysregulated GBM models, this compound + bevacizumab increased median survival ratios to 1.47–1.75 vs. placebo (P ≤ 0.01) .
  • With Trastuzumab : In HER2+ breast cancer brain metastases, this compound + trastuzumab extended survival beyond single-agent therapy (P < 0.05) .

Efficacy in Tumor Stages

Tumor Stage This compound Efficacy Comparators (e.g., GDC-0980)
Micro-Metastases 90% suppression of Akt activity Limited efficacy
Macro-Metastases Reduced growth in H1 melanoma models No impact unless permeable

This compound uniquely targets dormant, single tumor cells in impermeable microenvironments, inducing regression .

Limitations

  • Tumor Heterogeneity : Ineffective in GL261 GBM models despite BBB penetration, highlighting dependency on tumor biology .
  • Durability : Tumor regrowth occurs after treatment cessation, necessitating continuous dosing .

Activité Biologique

GNE-317 is a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, specifically designed to penetrate the blood-brain barrier (BBB). This compound has garnered attention for its potential therapeutic applications in treating glioblastoma (GBM), the most aggressive form of brain cancer, characterized by frequent alterations in the PI3K pathway.

This compound functions by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. The aberrant activation of this pathway is implicated in over 80% of GBM cases. By targeting this pathway, this compound aims to reduce tumor growth and improve patient outcomes.

Key Findings on Biological Activity

  • Inhibition of PI3K Pathway : this compound has been shown to significantly suppress the PI3K pathway in vivo. In studies using mouse models, it achieved a suppression rate of 40% to 90% for phosphorylated Akt (pAkt) and S6 (pS6) signals within six hours post-administration .
  • Brain Penetration : The compound's design allows it to effectively cross the BBB, which is critical for treating brain tumors. Compared to other inhibitors like GDC-0980, this compound demonstrated threefold greater penetration in tumor core and surrounding brain tissue .
  • Efficacy in Tumor Models : this compound has shown promising results in various orthotopic xenograft models of GBM, including U87, GS2, and GBM10. It achieved tumor growth inhibition rates of up to 90% and improved survival rates in treated mice .

Table: Summary of Key Experimental Results

Study ReferenceModel UsedTumor Growth InhibitionpAkt SuppressionBrain PenetrationSurvival Benefit
U8790%40%-90%HighYes
GS250%40%-90%HighYes
GL261N/ADecreased3-fold increaseN/A

Case Study 1: Efficacy in Glioblastoma Models

In a study evaluating this compound's efficacy against GBM, researchers administered the compound to mice with established tumors. The results indicated a significant reduction in tumor size and an increase in overall survival compared to control groups. The study highlighted that this compound effectively inhibited key biomarkers associated with tumor growth.

Case Study 2: Comparison with Other Inhibitors

A comparative analysis between this compound and other PI3K inhibitors demonstrated superior brain penetrance and efficacy in reducing activated signaling pathways in tumor cells. This study utilized triple-knockout mice lacking major efflux transporters (P-glycoprotein and BCRP), further confirming this compound's favorable pharmacokinetic profile .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of GNE-317, and how is its inhibitory activity quantified in preclinical studies?

this compound is a dual PI3Kα/mTOR inhibitor with IC50 values of 2 nM (PI3Kα) and 9 nM (mTOR). Its mechanism involves blocking the PI3K/Akt/mTOR signaling pathway, critical for cell proliferation and survival. In vitro efficacy is assessed via CyQUANT cell proliferation assays, where EC50 values for prostate cancer (PC3) and glioblastoma (A172) cells are 132 nM and 240 nM, respectively. Orthotopic xenograft models (e.g., U87MG/M glioblastoma) demonstrate dose-dependent tumor growth inhibition at 10–40 mg/kg .

Q. What standardized experimental models are used to evaluate this compound’s antitumor effects?

Key models include:

  • Orthotopic glioblastoma xenografts : Mice with intracranial tumors (e.g., GBM6, GBM10) are treated daily with this compound (30 mg/kg), and survival benefit ratios (treated vs. placebo median survival) are calculated using Kaplan-Meier analysis .
  • In vitro proliferation assays : Dose-response curves for cell lines (e.g., A172 glioblastoma) are generated, with IC50 values determined via ATP-based viability assays .

Q. How is this compound’s blood-brain barrier (BBB) penetration validated in preclinical studies?

Pharmacokinetic studies in wild-type and transporter-knockout (TKO) mice measure brain-to-plasma ratios. This compound achieves higher brain distribution than analogs like GDC-0980, with reduced affinity for efflux transporters (e.g., P-gp), enabling effective targeting of CNS malignancies .

Advanced Research Questions

Q. Why do some glioblastoma models show resistance to this compound despite EGFR/PTEN pathway deregulation?

In Mayo Clinic GBM xenografts (e.g., GBM22, GBM84), survival benefit ratios (1.02–1.47) did not strictly correlate with EGFR amplification or PTEN status. Contradictions may arise from compensatory pathways (e.g., MAPK/ERK activation) or tumor microenvironment interactions. RNA-seq of treated cells reveals differential expression in PI3K/mTOR and autophagy pathways, suggesting secondary resistance mechanisms .

Q. How can researchers resolve discrepancies in this compound’s efficacy across cancer types (e.g., glioblastoma vs. bladder cancer)?

  • Bladder cancer : RB1 mutations confer resistance to this compound, as shown in GDSC database analyses (p < 0.05) and cell viability assays. RB1 wild-type cells exhibit higher sensitivity, requiring stratification by genetic biomarkers .
  • Methodological adjustments : Use patient-derived xenografts (PDX) or 3D organoid models to mimic tumor heterogeneity. Combine RNA-seq and phosphoproteomics to identify bypass signaling .

Q. What experimental strategies optimize this compound’s combination with bevacizumab for enhanced efficacy?

In GBM8/GBM10 orthotopic models, this compound (30 mg/kg) + bevacizumab (10 mg/kg) increases median survival ratios to 1.74–1.75 vs. monotherapy (1.19–1.47). Synergy is assessed via:

  • Multiparametric MRI : Quantify tumor vascular normalization.
  • Flow cytometry : Analyze immune cell infiltration (e.g., microglia, T cells) post-treatment .

Q. How is autophagy modulation by this compound quantified in APOE4/4-induced microglial (iMG) models of Alzheimer’s disease?

  • RNA-seq : Identifies upregulated autophagy-related genes (e.g., LC3B) in fAβ-treated iMG cells.
  • Immunoblotting : Measures LC3B-II/I ratios to assess autophagosome formation.
  • Lysosomal activity assays : Use LysoTracker staining to evaluate this compound’s reversal of lysosomal dysfunction .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) metrics are critical for designing low-dose, long-term this compound regimens in metastasis prevention?

  • Dynamic contrast-enhanced MRI : Monitors vascular permeability changes in H1 melanoma brain metastasis models.
  • Cerebrospinal fluid (CSF) sampling : Validates sustained drug levels during low-dose (25 mg/kg) prophylactic treatment.
  • Rebound analysis : Stopping this compound accelerates metastasis growth, necessitating continuous dosing schedules .

Q. Methodological Considerations

  • Data Contradiction Analysis : Use multivariate Cox regression to control for confounders (e.g., tumor hypoxia, genetic subclones) in survival studies .
  • Experimental Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, including blinding during tumor measurement and randomization of treatment groups .
  • Statistical Rigor : Apply Benjamini-Hochberg correction for multi-omics datasets to minimize false discovery rates .

Propriétés

IUPAC Name

5-[6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-11-13-14(29-15(11)19(26-2)9-28-10-19)17(25-3-5-27-6-4-25)24-16(23-13)12-7-21-18(20)22-8-12/h7-8H,3-6,9-10H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZLHJMDLKDZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)C5(COC5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 72820192
CID 72820192
GNE-317
CID 72820192
CID 72820192
GNE-317
CID 72820192
CID 72820192
GNE-317
CID 72820192
GNE-317
CID 72820192
GNE-317
CID 72820192
CID 72820192
GNE-317

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.